![molecular formula C18H24BFN2O2 B1472638 1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1450642-70-2](/img/structure/B1472638.png)
1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the fluorobenzyl and tetramethyl dioxaborolane groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the fluorobenzyl and tetramethyl dioxaborolane groups attached. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the fluorobenzyl and tetramethyl dioxaborolane groups. The pyrazole ring is aromatic and relatively stable, but can participate in reactions involving the nitrogen atoms. The fluorobenzyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of atoms and the presence of the pyrazole ring, fluorobenzyl group, and tetramethyl dioxaborolane group .Scientific Research Applications
Stability Studies
This compound serves as a model in studying the stability of boronate esters in different alcohols using LCMS techniques .
Methylation Studies
It is used as a substrate in palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
Suzuki–Miyaura Coupling
The compound is involved in Suzuki–Miyaura coupling reactions, particularly with various aryl iodides over Silia Cat Pd (0) .
Synthesis of Biologically Active Compounds
It acts as an important intermediate in synthesizing biologically active compounds such as crizotinib .
Detection of Hydrogen Peroxide in Living Cells
A derivative of this compound has been designed and synthesized to detect H2O2 selectively in living cells, producing a green fluorescence signal .
Boric Acid Derivative Synthesis
It is utilized in the synthesis of important boric acid derivatives through substitution reactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, have been used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds, which are structurally similar, can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Similar compounds have been used in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
Similar compounds have been found to induce apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-8-7-9-15(20)10-14/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMATVYDEFXJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114688 | |
Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1450642-70-2 | |
Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450642-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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